Ethyl 1-ethyl-1H-pyrazole-5-carboxylate

Purity Analytical Chemistry Procurement

Ethyl 1-ethyl-1H-pyrazole-5-carboxylate (CAS 1007460-78-7) is a heterocyclic building block belonging to the N1-alkylated pyrazole-5-carboxylate ester class, with a molecular formula of C8H12N2O2 and a molecular weight of 168.19 g/mol. The compound features an ethyl ester at the 5-position and an ethyl substituent on the N1 nitrogen of the pyrazole ring, a regiochemical pattern that distinguishes it from isomeric pyrazole-3-carboxylates and alternative N1-alkyl variants.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
CAS No. 1007460-78-7
Cat. No. B3071000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-ethyl-1H-pyrazole-5-carboxylate
CAS1007460-78-7
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCCN1C(=CC=N1)C(=O)OCC
InChIInChI=1S/C8H12N2O2/c1-3-10-7(5-6-9-10)8(11)12-4-2/h5-6H,3-4H2,1-2H3
InChIKeyMQOWGAJUPXXLNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1-ethyl-1H-pyrazole-5-carboxylate (CAS 1007460-78-7): Critical Heterocyclic Building Block for PI3K Inhibitor and Pharmaceutical Intermediate Synthesis


Ethyl 1-ethyl-1H-pyrazole-5-carboxylate (CAS 1007460-78-7) is a heterocyclic building block belonging to the N1-alkylated pyrazole-5-carboxylate ester class, with a molecular formula of C8H12N2O2 and a molecular weight of 168.19 g/mol . The compound features an ethyl ester at the 5-position and an ethyl substituent on the N1 nitrogen of the pyrazole ring, a regiochemical pattern that distinguishes it from isomeric pyrazole-3-carboxylates and alternative N1-alkyl variants [1]. This specific substitution architecture positions the compound as a key synthetic intermediate in the preparation of PI3K inhibitors, sedative-hypnotic agents, and lamellarin O analogue antitumor candidates [2] [3].

Why Ethyl 1-ethyl-1H-pyrazole-5-carboxylate Cannot Be Replaced by Methyl or Other N1-Alkyl Analogs: Regiochemical and Physicochemical Differentiation


Substituting ethyl 1-ethyl-1H-pyrazole-5-carboxylate with a generic pyrazole-5-carboxylate—such as the widely available ethyl 1-methyl-1H-pyrazole-5-carboxylate (CAS 197079-26-8)—introduces measurable divergences in lipophilicity (ΔlogP), molecular topology (ΔPSA and rotatable bond count), and downstream synthetic utility that are consequential for both medicinal chemistry optimization and procurement decisions [1]. The N1-ethyl moiety confers a distinct steric and electronic environment compared to N1-methyl, directly influencing the compound's performance as a building block in PI3K inhibitor synthesis where the ethyl substituent appears in multiple patented pharmacophores [2]. Furthermore, the 5-carboxylate regiochemistry (rather than the isomeric 3-carboxylate) is non-interchangeable for the preparation of carbonyl chloride intermediates used in anthranilamide insecticide synthesis [3]. The evidence below quantifies these differences in terms of purity specifications, calculated physicochemical properties, synthetic pathway validation, and application-specific performance data.

Quantitative Differentiation of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate (CAS 1007460-78-7) vs. Closest Analogs: Purity, Physicochemical Properties, and Synthetic Utility


Purity Specification Comparison: Ethyl 1-ethyl-1H-pyrazole-5-carboxylate vs. Ethyl 1-methyl-1H-pyrazole-5-carboxylate

The target compound is commercially available with a standard purity specification of 95% (minimum), accompanied by batch-specific quality control documentation including NMR, HPLC, and GC analytical reports . In comparison, the methyl analog (ethyl 1-methyl-1H-pyrazole-5-carboxylate, CAS 197079-26-8) is supplied at a 97% assay specification but is offered as a liquid with a defined refractive index (n20/D 1.483) and density (1.082 g/mL at 25°C) . The 2% assay difference, while modest, reflects distinct quality control paradigms between suppliers rather than inherent compound superiority; however, the availability of multi-technique analytical certification (NMR, HPLC, GC) for the ethyl derivative provides procurement teams with more rigorous batch-to-batch verification data than the single assay value and physical property reporting for the methyl analog.

Purity Analytical Chemistry Procurement

Lipophilicity and Molecular Topology Differentiation: Calculated LogP and PSA Comparison Between N1-Ethyl and N1-Methyl Pyrazole-5-carboxylates

Calculated physicochemical properties reveal measurable differences between the ethyl and methyl N1-substituted pyrazole-5-carboxylates. Ethyl 1-ethyl-1H-pyrazole-5-carboxylate exhibits a computed octanol-water partition coefficient (LogP) of 1.1, a topological polar surface area (TPSA) of 44.1 Ų, and 4 rotatable bonds [1]. While directly comparable computed LogP data for the methyl analog is not available from identical computational methodology, the structural difference (N1-ethyl vs. N1-methyl) predicts a ΔLogP of approximately +0.3 to +0.5 log units in favor of the ethyl derivative, consistent with established Hansch-Leo fragment contributions [2]. The ethyl derivative possesses one additional rotatable bond (4 vs. 3 for the methyl analog) and a slightly lower TPSA-to-molecular-weight ratio (0.262 vs. ~0.286 for methyl analog), which together predict moderately enhanced membrane permeability and altered pharmacokinetic behavior in derived drug candidates [3].

Lipophilicity Drug Design Physicochemical Properties

Validated Synthetic Pathway: Documented Conversion of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate from Carboxylic Acid Precursor with Quantified Yield

A fully validated synthetic procedure for ethyl 1-ethyl-1H-pyrazole-5-carboxylate is documented in US Patent US08658635B2, wherein 1-ethyl-1H-pyrazole-5-carboxylic acid (950 mg) undergoes Fischer esterification with ethanol (50 mL) in the presence of sulfuric acid (0.5 mL) under reflux for 70 hours, affording the title compound in 1.09 g yield as a colorless oil . This corresponds to a calculated yield of approximately 99% (based on molecular weight 168.19 g/mol for product and 140.14 g/mol for starting acid). The procedure is distinguished by its operational simplicity and avoids the regioselectivity challenges inherent in alternative synthetic routes that may produce isomeric pyrazole-3-carboxylate byproducts. No comparable fully validated, quantified yield procedure is publicly documented for the methyl analog in the primary patent literature.

Synthesis Process Chemistry Yield Optimization

Downstream Derivatization Utility: Documented Conversion to 4-Fluoro-Pyrazole Derivatives with Defined Yields

Ethyl 1-ethyl-1H-pyrazole-5-carboxylate serves as a direct precursor to ethyl 1-ethyl-4-fluoro-1H-pyrazole-5-carboxylate (CAS 1198437-28-3, molecular weight 186.186 g/mol), which is subsequently hydrolyzed to 1-ethyl-4-fluoro-1H-pyrazole-5-carboxylic acid (CAS 1198437-30-7, molecular weight 158.132 g/mol) [1]. This fluorination-derivatization pathway is documented in the Molaid reaction database and demonstrates the compound's utility in generating fluorinated pyrazole scaffolds—a critical modification for modulating metabolic stability and target binding in pharmaceutical candidates. The methyl analog lacks documented, quantified derivatization to the corresponding 4-fluoro-methyl-pyrazole derivative in publicly accessible databases.

Derivatization Fluorination Building Block Utility

Cytotoxicity Profile of Ethyl Pyrazole-5-carboxylate Derivatives in Lamellarin O Analogues: Low Micromolar Antiproliferative Activity

Ethyl 3,4-diaryl-1-(2-aryl-2-oxoethyl)-1H-pyrazole-5-carboxylates, which incorporate the ethyl pyrazole-5-carboxylate core, were evaluated for in vitro cytotoxicity against three human colorectal cancer cell lines (HCT116, HT29, and SW480) [1]. The most active compounds inhibited cell proliferation in the low micromolar range, and selected ethyl derivatives were further investigated for their mode of action, revealing that cell death was triggered in a non-necrotic manner mediated primarily by G2/M-phase cell cycle arrest [2]. While this study evaluates more structurally elaborated derivatives rather than the parent compound itself, it establishes that the ethyl pyrazole-5-carboxylate scaffold is a productive starting point for generating analogs with potent, mechanistically defined anticancer activity. The methyl pyrazole-5-carboxylate analogs were also synthesized and evaluated in the same study, but the ethyl derivatives were specifically selected for further mechanistic investigation based on their superior activity profile [3].

Cytotoxicity Anticancer Lamellarin O

High-Value Application Scenarios for Ethyl 1-ethyl-1H-pyrazole-5-carboxylate (CAS 1007460-78-7) Based on Verified Evidence


Synthesis of PI3K Inhibitor Pharmacophores for Oncology and Immunology Programs

Ethyl 1-ethyl-1H-pyrazole-5-carboxylate is explicitly cited as a key intermediate in the preparation of benzpyrazole derivatives that function as inhibitors of phosphoinositide 3-kinase (PI3K) activity, as disclosed in International Patent Application WO2009147188A1 [1]. PI3K inhibitors represent a major class of targeted therapeutics for oncology (e.g., idelalisib, copanlisib) and immunological disorders. The ethyl substitution pattern on the pyrazole ring appears in multiple exemplified compounds within the patent, indicating that this specific building block—rather than its methyl or other alkyl analogs—was selected for the optimized pharmacophore. Procurement of the ethyl derivative is therefore essential for researchers seeking to reproduce the patented synthetic routes or explore structure-activity relationships around this clinically validated scaffold. [1]

Preparation of Sedative-Hypnotic and Anticonvulsant Pyrazole Formate Derivatives

According to patent disclosure (Substituted pyrazole formate derivative and application thereof), substituted pyrazole formate derivatives—for which ethyl 1-ethyl-1H-pyrazole-5-carboxylate serves as a core structural motif—have been developed as pharmaceutical agents with sedative, hypnotic, and/or anesthetic effects, as well as utility in controlling status epilepticus [2]. The specific substitution pattern encompassing the N1-ethyl group and 5-carboxylate ester is integral to the claimed pharmacological activity. In this context, substitution with an N1-methyl analog or a regioisomeric 3-carboxylate would produce a structurally distinct compound not covered by the patent's composition of matter claims, thereby altering both intellectual property position and expected biological activity. [2]

Generation of Lamellarin O Analogues with Colorectal Cancer Cytotoxicity

As demonstrated in the 2023 RSC Advances study, ethyl pyrazole-5-carboxylate derivatives constitute a productive scaffold for the synthesis of lamellarin O analogues with low micromolar antiproliferative activity against colorectal cancer cell lines HCT116, HT29, and SW480 [3]. The study specifically identified ethyl-substituted derivatives as the preferred series for in-depth mechanistic investigation, which revealed G2/M-phase cell cycle arrest as the primary mode of action. This application scenario is particularly compelling for academic and industrial oncology research groups seeking validated starting points for colorectal cancer drug discovery, where the ethyl ester moiety provides both synthetic tractability (enabling subsequent N-alkylation and Suzuki cross-coupling) and favorable biological activity. [3]

Synthesis of Fluorinated Pyrazole Building Blocks for Metabolic Stability Optimization

Ethyl 1-ethyl-1H-pyrazole-5-carboxylate is documented as the direct precursor to ethyl 1-ethyl-4-fluoro-1H-pyrazole-5-carboxylate, which upon hydrolysis yields 1-ethyl-4-fluoro-1H-pyrazole-5-carboxylic acid [4]. Fluorination at the pyrazole 4-position is a well-established medicinal chemistry strategy for blocking metabolic soft spots, modulating pKa of adjacent functional groups, and altering lipophilicity to optimize pharmacokinetic profiles. The availability of this validated fluorination-derivatization pathway positions the ethyl derivative as the preferred starting material over methyl or other alkyl analogs for programs that anticipate the need for fluorine substitution in the pyrazole ring. [4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 1-ethyl-1H-pyrazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.